molecular formula C37H41F3N2O11S B15142530 Tipranavir beta-D-Glucuronide-d4

Tipranavir beta-D-Glucuronide-d4

カタログ番号: B15142530
分子量: 782.8 g/mol
InChIキー: ODSCYUCOVFARRF-UBGHSNJQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tipranavir is a nonpeptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under the trade name Aptivus and is typically administered in combination with ritonavir to enhance its bioavailability. Tipranavir is particularly effective against HIV strains that are resistant to other protease inhibitors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tipranavir involves multiple steps, starting with the preparation of the dihydropyrone ring, which serves as the central scaffold. The process includes the following steps:

Industrial Production Methods

Industrial production of Tipranavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

化学反応の分析

Types of Reactions

Tipranavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Tipranavir .

科学的研究の応用

Tipranavir has a wide range of scientific research applications:

作用機序

Tipranavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By binding to the active site of the protease enzyme, Tipranavir prevents the formation of mature virions, thereby inhibiting viral replication. This mechanism involves fewer hydrogen bonds compared to peptidic protease inhibitors, allowing Tipranavir to fit into the active site of the enzyme in drug-resistant HIV strains .

類似化合物との比較

Similar Compounds

  • Lopinavir
  • Atazanavir
  • Darunavir
  • Saquinavir
  • Indinavir

Uniqueness of Tipranavir

Tipranavir is unique among protease inhibitors due to its nonpeptidic structure, which allows it to inhibit the replication of HIV strains resistant to other protease inhibitors. It also has a distinct resistance profile, making it effective in salvage therapy for patients with multidrug-resistant HIV infection .

特性

分子式

C37H41F3N2O11S

分子量

782.8 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31-,32+,35-,36-/m1/s1/i3D2,16D2

InChIキー

ODSCYUCOVFARRF-UBGHSNJQSA-N

異性体SMILES

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

正規SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。